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Abstract
7-Hydroxy Amoxapine, with the Chemical Abstracts Service (CAS) number 37081-76-8, is a

principal active metabolite of the second-generation tricyclic antidepressant, Amoxapine. This

document provides a comprehensive technical overview of 7-Hydroxy Amoxapine, including its

chemical and physical properties, pharmacological profile, and analytical methodologies. As a

significant contributor to the pharmacological and toxicological profile of its parent compound, a

thorough understanding of 7-Hydroxy Amoxapine is crucial for researchers and professionals in

the fields of pharmacology, medicinal chemistry, and drug development. This guide

consolidates available quantitative data, details key experimental protocols, and presents

visual representations of its metabolic pathway and mechanism of action to facilitate further

research and development efforts.

Introduction
7-Hydroxy Amoxapine is formed in the body through the hepatic metabolism of Amoxapine, a

medication used for the treatment of depression.[1] While Amoxapine itself exhibits a complex

pharmacological profile, its metabolites, including 7-Hydroxy Amoxapine, play a significant role

in its overall therapeutic and adverse effects.[2] Notably, 7-Hydroxy Amoxapine is recognized

for its potent dopamine receptor antagonism, which contributes to the neuroleptic properties of

Amoxapine.[3][4][5] This technical guide aims to provide a detailed resource on 7-Hydroxy

Amoxapine for the scientific community.
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Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-Hydroxy Amoxapine is presented

in the table below.

Property Value Reference

CAS Number 37081-76-8 [4]

Molecular Formula C₁₇H₁₆ClN₃O₂ [4]

Molecular Weight 329.78 g/mol [4]

IUPAC Name

2-chloro-11-(piperazin-1-

yl)dibenzo[b,f][6][7]oxazepin-7-

ol

[4]

Appearance Light Beige to Beige Solid [1]

Storage 2-8°C Refrigerator [1]

Pharmacology
Mechanism of Action
7-Hydroxy Amoxapine's primary mechanism of action is the antagonism of dopamine D2

receptors.[3][4][5] This blockade of D2 receptors is believed to be the basis for the neuroleptic

(antipsychotic-like) effects observed with Amoxapine administration.[5] In addition to its effects

on the dopaminergic system, 7-Hydroxy Amoxapine also demonstrates affinity for serotonin 5-

HT2A receptors.[8]

Dopamine D2 Receptor Signaling Pathway
As a D2 receptor antagonist, 7-Hydroxy Amoxapine inhibits the downstream signaling cascade

initiated by dopamine binding. D2 receptors are G-protein coupled receptors (GPCRs) that

couple to the Gαi subunit. Activation of Gαi leads to the inhibition of adenylyl cyclase, which in

turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By

blocking this pathway, 7-Hydroxy Amoxapine can modulate gene expression and neuronal

activity.
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Dopamine D2 Receptor Signaling Pathway and Inhibition by 7-Hydroxy Amoxapine

Pharmacokinetics
The pharmacokinetic properties of 7-Hydroxy Amoxapine have been studied in humans

following the oral administration of its parent drug, Amoxapine.

Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
1 - 3 hours [2]

Elimination Half-Life (t½) Approximately 6.5 hours [4]

Metabolism
Amoxapine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to

form 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine.[1]
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Metabolic Pathway of Amoxapine

Analytical Methods
Quantification in Human Plasma by HPLC-UV
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is

available for the simultaneous quantification of Amoxapine and its hydroxylated metabolites in

human plasma.

Experimental Protocol:

Sample Preparation: Solid-phase extraction (SPE) is employed to isolate the analytes from

the plasma matrix.

Chromatographic Conditions:

Column: A suitable reversed-phase column, such as a C18 column.

Mobile Phase: A gradient or isocratic mixture of an appropriate buffer (e.g., phosphate

buffer) and an organic solvent (e.g., acetonitrile).

Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 1.0 mL/min).

Detection: UV detection at a wavelength where the analytes exhibit significant

absorbance.

Validation Parameters: The method should be validated for linearity, precision, accuracy, and

the lower limit of quantification (LLOQ).
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Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 7-Hydroxy

Amoxapine for the dopamine D2 receptor using [³H]-Spiperone as the radioligand.

Materials:

Cell membranes expressing dopamine D2 receptors

[³H]-Spiperone (radioligand)

Unlabeled Spiperone or another high-affinity D2 ligand (for determining non-specific binding)

7-Hydroxy Amoxapine (test compound)

Assay buffer (e.g., Tris-HCl with appropriate ions)

Glass fiber filters

Scintillation cocktail

Liquid scintillation counter

Procedure:

Prepare serial dilutions of 7-Hydroxy Amoxapine.

In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle, a high

concentration of unlabeled ligand (for non-specific binding), or the various concentrations of

7-Hydroxy Amoxapine.

Add [³H]-Spiperone to all wells to initiate the binding reaction.

Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

Calculate the specific binding at each concentration of 7-Hydroxy Amoxapine and determine

the IC₅₀ value, which can then be converted to a Ki value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12431118?utm_src=pdf-body-img
https://www.benchchem.com/product/b12431118?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay
Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and
8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

3. bocsci.com [bocsci.com]

4. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]

5. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry,
animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC
[pmc.ncbi.nlm.nih.gov]

8. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein
Signaling - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 7-Hydroxy Amoxapine
(CAS 37081-76-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12431118#unlabeled-7-hydroxy-amoxapine-cas-
37081-76-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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